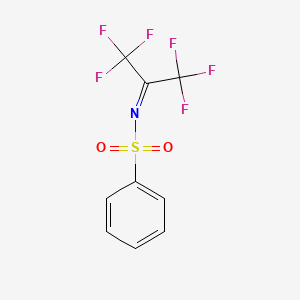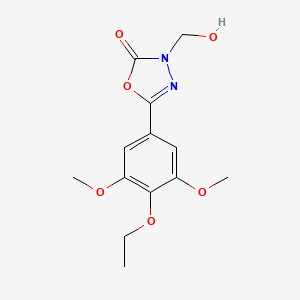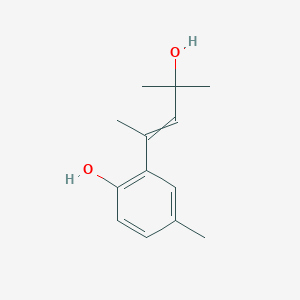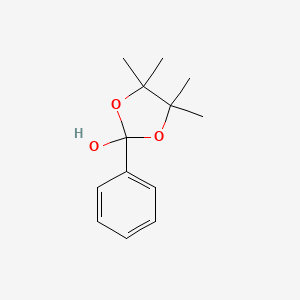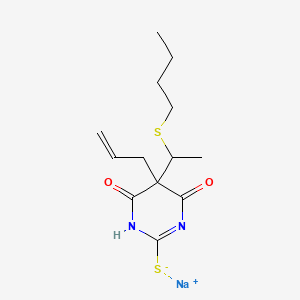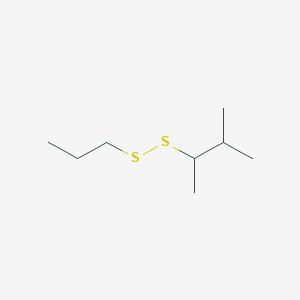
2,3-Dimethyl-4,5-dithiaoctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-4,5-dithiaoctane is an organic compound with the molecular formula C8H18S2 It is a branched alkane with two sulfur atoms incorporated into its structure, making it a dithiane derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4,5-dithiaoctane typically involves the reaction of appropriate alkyl halides with thiol compounds under controlled conditions. One common method is the reaction of 2,3-dimethyl-1,4-dibromobutane with sodium sulfide in an organic solvent such as ethanol. The reaction proceeds via nucleophilic substitution, resulting in the formation of the dithiane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-4,5-dithiaoctane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring back to the corresponding thiol compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol compounds.
Substitution: Various substituted dithiane derivatives.
Applications De Recherche Scientifique
2,3-Dimethyl-4,5-dithiaoctane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s sulfur-containing structure makes it a potential candidate for studying sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-4,5-dithiaoctane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with proteins and enzymes, affecting their function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylbutane: A branched alkane without sulfur atoms.
4,5-Dithiaoctane: A similar compound with a different substitution pattern.
2,3-Dimethyl-1,4-dithiane: A dithiane derivative with a different carbon backbone.
Uniqueness
2,3-Dimethyl-4,5-dithiaoctane is unique due to the presence of both methyl groups and sulfur atoms in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
72437-67-3 |
|---|---|
Formule moléculaire |
C8H18S2 |
Poids moléculaire |
178.4 g/mol |
Nom IUPAC |
2-methyl-3-(propyldisulfanyl)butane |
InChI |
InChI=1S/C8H18S2/c1-5-6-9-10-8(4)7(2)3/h7-8H,5-6H2,1-4H3 |
Clé InChI |
NWRHSMBBPGLJSE-UHFFFAOYSA-N |
SMILES canonique |
CCCSSC(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)

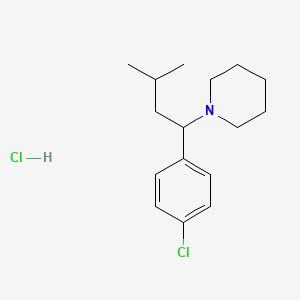
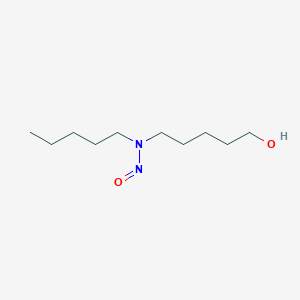


![N-[(Benzyloxy)methyl]-N-ethylethanamine](/img/structure/B14461293.png)
